molecular formula C14H17NO4S B2354895 N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1428359-90-3

N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2354895
CAS RN: 1428359-90-3
M. Wt: 295.35
InChI Key: BQMLSBCFCABCEW-UHFFFAOYSA-N
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Description

“N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide” is a complex organic compound that contains a furan ring and a benzenesulfonamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Benzenesulfonamide is a functional group consisting of a benzene ring substituted with a sulfonamide group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods . For instance, furans can be produced from 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, an ethyl chain, a methoxy group, a methyl group, and a benzenesulfonamide group .


Chemical Reactions Analysis

Furan serves as a diene in Diels–Alder reactions with electron-deficient dienophiles . It can also undergo various chemical reactions, including protonation, mercuration, reduction, and electrophilic substitution .

Scientific Research Applications

Anticancer and Antiangiogenic Activities

Research has shown that compounds with structures similar to N-(2-(furan-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide demonstrate significant anticancer and antiangiogenic properties. One notable compound, 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan, exhibited potent inhibition of cancer cell growth at nanomolar concentrations, apoptosis induction, and vascular disrupting properties, both in vitro and in vivo, suggesting a strong potential for therapeutic applications in cancer treatment (Romagnoli et al., 2015).

Chemical Synthesis and Structural Characterization

Another research avenue has been the synthesis and structural analysis of related compounds. For instance, a novel compound with a similar structure was synthesized through a unique aminohalogenation reaction, demonstrating the complex chemistry and potential for diverse biochemical applications of these compounds (Zhang & Shi-jie, 2010). Furthermore, studies on the mechanism of furan formation in reactions involving chromium carbene complexes have also been conducted, highlighting the intricate reactions that can be utilized for synthesizing furan derivatives and their relevance in organic synthesis and medicinal chemistry (J. Mccallum et al., 1988).

Novel Synthesis Methods

A groundbreaking synthesis method involving a gold(I)-catalyzed cascade reaction was developed to obtain a variety of N-(furan-3-ylmethylene)benzenesulfonamides, showcasing the innovative approaches to synthesizing complex molecules and the versatility of furan compounds in chemical synthesis (Tao Wang et al., 2014).

Functionalization of Polymeric Materials

Additionally, the synthesis of Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) demonstrates the use of similar compounds in creating functional polymers with potential applications in material science, highlighting the broad utility of these compounds beyond their biological activities (Y. Hori et al., 2011).

Safety and Hazards

Furan is toxic and may be carcinogenic in humans . Therefore, it’s important to handle any furan-containing compounds with care.

properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-11-9-13(18-2)3-4-14(11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMLSBCFCABCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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